Cas no 92565-73-6 (2-(pentan-2-yloxy)acetic acid)
2-(pentan-2-yloxy)acetic acid Chemical and Physical Properties
Names and Identifiers
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- Acetic acid,2-(1-methylbutoxy)-
- 2-pentan-2-yloxyacetic acid
- NSC 6398
- 2-(pentan-2-yloxy)acetic acid
- EN300-1853872
- [(Pentan-2-yl)oxy]acetic acid
- SCHEMBL7758644
- DTXSID90278135
- 92565-73-6
- NSC-6398
- NSC6398
-
- Inchi: 1S/C7H14O3/c1-3-4-6(2)10-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
- InChI Key: COUUXMDMAVZONV-UHFFFAOYSA-N
- SMILES: O(CC(=O)O)C(C)CCC
Computed Properties
- Exact Mass: 146.09400
- Monoisotopic Mass: 146.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Density: 1.005±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 247.6±13.0 ºC (760 Torr),
- Flash Point: 96.8±13.3 ºC,
- Refractive Index: 1.432
- Solubility: Slightly soluble (29 g/l) (25 º C),
- PSA: 46.53000
- LogP: 1.27620
2-(pentan-2-yloxy)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1853872-1g |
2-(pentan-2-yloxy)acetic acid |
92565-73-6 | 1g |
$485.0 | 2023-09-18 | ||
| Enamine | EN300-1853872-5g |
2-(pentan-2-yloxy)acetic acid |
92565-73-6 | 5g |
$1406.0 | 2023-09-18 | ||
| Enamine | EN300-1853872-10g |
2-(pentan-2-yloxy)acetic acid |
92565-73-6 | 10g |
$2085.0 | 2023-09-18 | ||
| Enamine | EN300-1853872-0.05g |
2-(pentan-2-yloxy)acetic acid |
92565-73-6 | 0.05g |
$407.0 | 2023-09-18 | ||
| Enamine | EN300-1853872-0.1g |
2-(pentan-2-yloxy)acetic acid |
92565-73-6 | 0.1g |
$427.0 | 2023-09-18 | ||
| Enamine | EN300-1853872-0.25g |
2-(pentan-2-yloxy)acetic acid |
92565-73-6 | 0.25g |
$447.0 | 2023-09-18 | ||
| Enamine | EN300-1853872-0.5g |
2-(pentan-2-yloxy)acetic acid |
92565-73-6 | 0.5g |
$465.0 | 2023-09-18 | ||
| Enamine | EN300-1853872-1.0g |
2-(pentan-2-yloxy)acetic acid |
92565-73-6 | 1g |
$842.0 | 2023-06-03 | ||
| Enamine | EN300-1853872-2.5g |
2-(pentan-2-yloxy)acetic acid |
92565-73-6 | 2.5g |
$949.0 | 2023-09-18 | ||
| Enamine | EN300-1853872-5.0g |
2-(pentan-2-yloxy)acetic acid |
92565-73-6 | 5g |
$2443.0 | 2023-06-03 |
2-(pentan-2-yloxy)acetic acid Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 2-(pentan-2-yloxy)acetic acid
2-(Pentan-2-yloxy)acetic Acid (CAS No. 92565-73-6): A Comprehensive Overview
2-(Pentan-2-yloxy)acetic acid, also known by its CAS number 92565-73-6, is a chemical compound that has garnered significant attention in recent years due to its unique properties and versatile applications. This compound belongs to the class of carboxylic acids and is characterized by its pentan-2-yloxy group attached to an acetic acid backbone. The structure of 2-(pentan-2-yloxy)acetic acid can be represented as CH3-C(OH)-COOH, where the pentan-2-yloxy group introduces a branched alkyl chain, enhancing its chemical reactivity and biological activity.
Recent studies have highlighted the potential of 2-(pentan-2-yloxy)acetic acid in various fields, including pharmaceuticals, agriculture, and biotechnology. Its ability to act as a bioactive compound makes it a valuable ingredient in the development of new drugs and agrochemicals. For instance, researchers have explored its role as a plant growth regulator, demonstrating its capacity to enhance crop yield and improve stress tolerance in plants under adverse environmental conditions.
The synthesis of 2-(pentan-2-yloxy)acetic acid involves a multi-step process that typically begins with the oxidation of a suitable alcohol precursor. Advanced techniques such as enzymatic catalysis and green chemistry methods have been employed to optimize the production process, ensuring higher yields and reduced environmental impact. These advancements underscore the commitment of the scientific community to developing sustainable methods for chemical synthesis.
In terms of applications, 2-(pentan-2-yloxy)acetic acid has shown promise in the development of antimicrobial agents. Studies conducted in 2023 revealed that this compound exhibits potent activity against a wide range of pathogens, including bacteria, fungi, and viruses. Its mechanism of action involves disrupting the integrity of microbial membranes, making it a potential candidate for use in antiviral therapies targeting emerging infectious diseases.
Another area where 2-(pentan-2-yloxy)acetic acid has demonstrated significant potential is in the field of cosmetics and personal care products. Due to its mild nature and ability to penetrate the skin effectively, it has been incorporated into formulations designed to improve skin hydration and reduce oxidative stress. Clinical trials have shown that products containing this compound can enhance skin elasticity and reduce signs of aging, making it a valuable ingredient in anti-aging skincare regimens.
The environmental impact of 2-(pentan-2-yloxy)acetic acid has also been a topic of interest among researchers. Studies have shown that this compound biodegrades efficiently under aerobic conditions, minimizing its persistence in the environment. This property aligns with global efforts to develop eco-friendly chemicals that contribute to sustainable development.
In conclusion, 2-(pentan-2-yloxy)acetic acid (CAS No. 92565-73-6) is a multifaceted compound with applications spanning various industries. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in the development of innovative solutions across pharmaceuticals, agriculture, cosmetics, and beyond. As research continues to uncover new potentials for this compound, its role in shaping future technologies will undoubtedly grow.
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